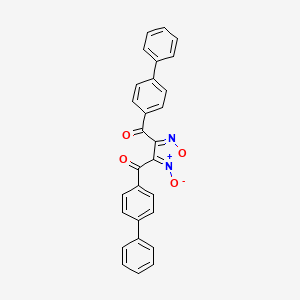
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis(4-biphenylylmethanone) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as OBD, and it belongs to the class of oxadiazole derivatives. OBD has shown promising results in various scientific studies, including its use as a fluorescent probe, sensor, and catalyst.
Mecanismo De Acción
The mechanism of action of OBD depends on its application. As a fluorescent probe, OBD binds to metal ions, causing a change in its fluorescence intensity. As a sensor, OBD interacts with the target analyte, resulting in a change in its optical properties. As a catalyst, OBD activates the reactants, leading to the formation of the desired product.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of OBD. However, OBD has been reported to exhibit low toxicity and good biocompatibility, making it a potential candidate for biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OBD has several advantages for lab experiments, including its high sensitivity, selectivity, and stability. OBD is also relatively easy to synthesize and can be modified to improve its properties. However, OBD has some limitations, such as its limited solubility in water, which can affect its performance in biological applications.
Direcciones Futuras
There are several future directions for the research and development of OBD. One direction is to explore its potential applications in biological imaging and diagnostics. Another direction is to modify OBD to improve its solubility and biocompatibility. Additionally, the development of new synthesis methods and the optimization of reaction conditions can improve the yield and purity of OBD. Finally, the use of OBD in combination with other compounds can lead to the development of new materials with unique properties and potential applications.
Conclusion
In conclusion, OBD is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of OBD can lead to the discovery of new materials and applications that can benefit society.
Métodos De Síntesis
OBD can be synthesized using various methods, including the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent oxidation using hydrogen peroxide. Another method involves the reaction of 4-biphenylylmethanone with hydrazine hydrate and subsequent reaction with nitrous acid. The yield of OBD can be improved by optimizing the reaction conditions, such as reaction time, temperature, and concentration.
Aplicaciones Científicas De Investigación
OBD has been widely used in scientific research due to its unique properties, such as fluorescence, solubility, and stability. OBD has been used as a fluorescent probe for the detection of various metal ions, such as copper, zinc, and mercury. OBD has also been used as a sensor for the detection of nitroaromatic compounds and amino acids. In addition, OBD has shown promising results as a catalyst in various organic transformations, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
[5-oxido-4-(4-phenylbenzoyl)-1,2,5-oxadiazol-5-ium-3-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O4/c31-27(23-15-11-21(12-16-23)19-7-3-1-4-8-19)25-26(30(33)34-29-25)28(32)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYKQLLESGXTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=NO[N+](=C3C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

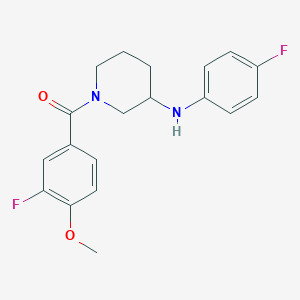
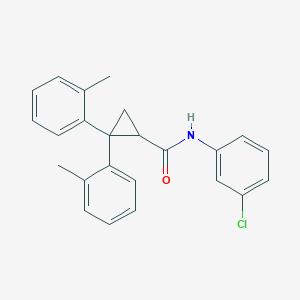
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![N~1~-[4-(cyanomethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5087977.png)
![4-methyl-N-{2-[(methylsulfonyl)amino]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B5087980.png)
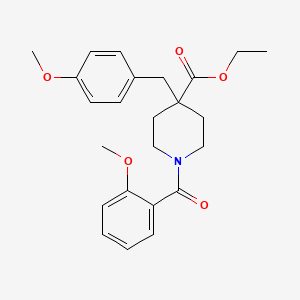
![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
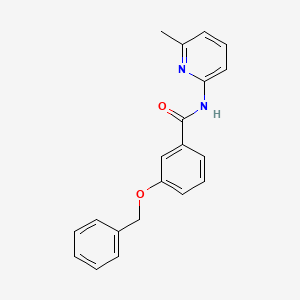
![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
amine oxalate](/img/structure/B5088014.png)
![5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088019.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5088025.png)
